molecular formula C7 H7 Br O4 B046540 4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid CAS No. 115524-22-6

4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid

Cat. No.: B046540
CAS No.: 115524-22-6
M. Wt: 235.03 g/mol
InChI Key: SVPDQYJPNWAGFC-UHFFFAOYSA-N
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Description

4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid is an organic compound with the molecular formula C7H7BrO4 It is characterized by the presence of a bromine atom, two hydroxyl groups, and a carboxylic acid group attached to a cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid typically involves the bromination of 5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexadiene ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar bromination techniques used in laboratory settings are scaled up for industrial applications, with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of diketones or dicarboxylic acids.

    Reduction: Formation of the corresponding hydrogenated compound.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, although specific uses are still under investigation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, its hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Uniqueness: The presence of both bromine and hydroxyl groups in 4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid makes it unique compared to its analogs

Properties

IUPAC Name

4-bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,5-6,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPDQYJPNWAGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(C(C(=C1)Br)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554452
Record name 4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115524-22-6
Record name 4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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